

Addressing Discrepancies in the Oral Bioavailability of ReN 1869

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Compound of Interest

Compound Name: ReN 1869

Cat. No.: B1680507

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Technical Support Bulletin

Topic: **ReN 1869** Oral Bioavailability and Pharmacokinetic Profile

Bulletin ID: TSB-REN1869-001

For: Researchers, scientists, and drug development professionals.

Subject: Clarification on the Oral Bioavailability Characteristics of **ReN 1869**

It has come to our attention that there may be some misconceptions regarding the oral bioavailability of the compound **ReN 1869**. This technical bulletin aims to clarify the existing scientific understanding of this molecule's pharmacokinetic profile based on published research.

Summary of Findings

Contrary to the notion of "poor oral bioavailability," published, peer-reviewed studies indicate that **ReN 1869** is, in fact, readily absorbed after oral administration. A first-in-human, single-dose study demonstrated that **ReN 1869** is "rapidly absorbed after dosing" and exhibits "simple first-order pharmacokinetics"[1]. This suggests that the compound is orally available and does not present significant challenges related to poor absorption that would necessitate complex formulation strategies to overcome this issue.

Furthermore, our comprehensive literature review confirms that **ReN 1869** is consistently classified as a selective H1 receptor antagonist[1][2][3]. There is no scientific evidence to support the classification of **ReN 1869** as a kappa opioid agonist.

Frequently Asked Questions (FAQs)

Q1: Is **ReN 1869** a kappa opioid agonist?

A1: No. Scientific literature consistently identifies **ReN 1869** as a selective histamine H1 receptor antagonist[2]. Its mechanism of action is related to blocking H1 receptors, not interacting with the kappa opioid system.

Q2: Does **ReN 1869** have poor oral bioavailability?

A2: Published data suggests the opposite. A clinical study in healthy subjects showed that **ReN 1869** was rapidly absorbed following oral administration. The pharmacokinetic profile was described as simple and dose-proportional, which is not characteristic of a compound with poor oral bioavailability.

Q3: Are there studies on overcoming the poor oral bioavailability of **ReN 1869**?

A3: Our extensive search of scientific databases has not revealed any studies focused on overcoming poor oral bioavailability for **ReN 1869**. The existing evidence indicates good oral absorption, which would preclude the need for such studies.

Pharmacokinetic Data for ReN 1869

The following table summarizes the pharmacokinetic parameters of **ReN 1869** from a single-dose study in healthy human subjects, demonstrating its oral availability.

Parameter	Value	Reference
Time to Maximum Concentration (tmax)	Rapidly absorbed	
Half-life (t1/2)	~4.7 hours	
Oral Clearance (CL/F)	~11.7 L/h	
Dose Proportionality	Cmax and AUC increase proportionally with dose	

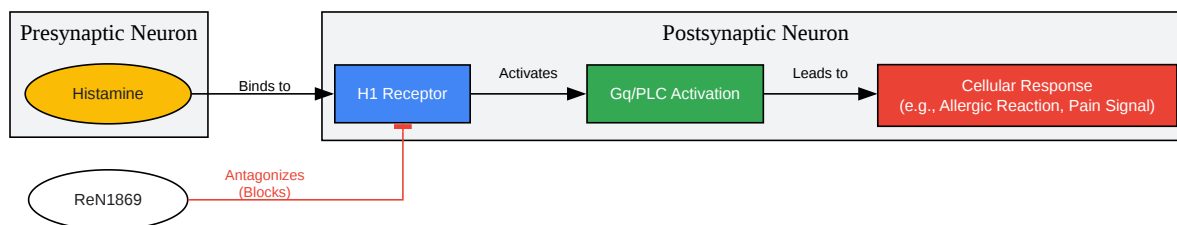
Experimental Protocol: First-in-Human Single-Dose Study

The pharmacokinetic data for **ReN 1869** was established in a randomized, double-blind, placebo-controlled, dose-escalating study.

- Study Population: 56 healthy subjects.
- Dosing: Single oral doses ranging from 3.5 to 95 mg.
- Pharmacokinetic Sampling: Blood samples were collected at predefined time points after dosing to determine the plasma concentrations of **ReN 1869**.
- Analysis: Pharmacokinetic parameters such as Cmax, AUC, t1/2, and oral clearance were calculated from the plasma concentration-time data.

Signaling Pathway of ReN 1869

The diagram below illustrates the established mechanism of action for **ReN 1869** as a histamine H1 receptor antagonist.

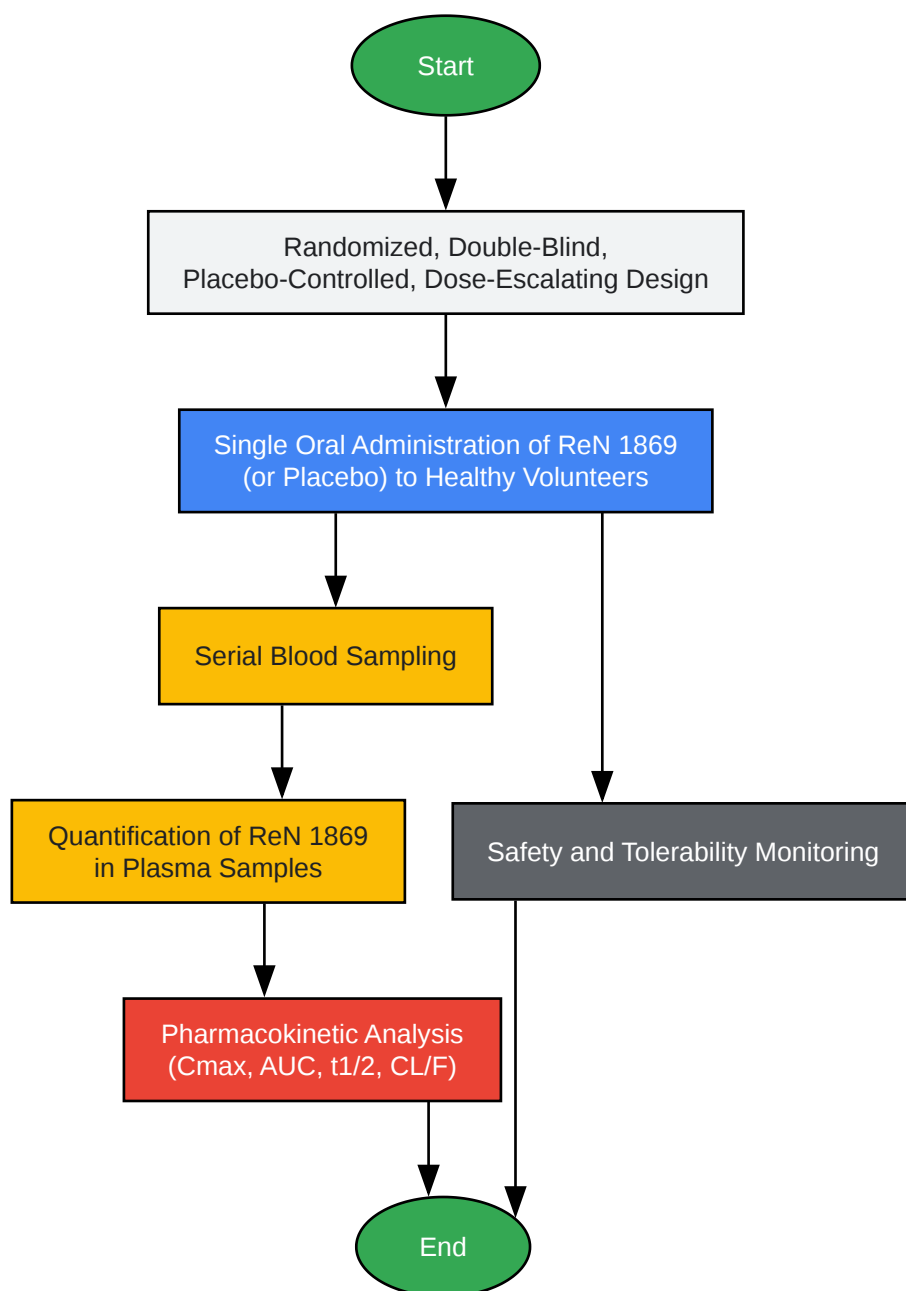


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Mechanism of Action of **ReN 1869**

Experimental Workflow: Investigating Oral Bioavailability

The following diagram outlines a typical workflow for a first-in-human study to determine the oral bioavailability and pharmacokinetics of a new chemical entity like **ReN 1869**.



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Workflow for a First-in-Human Pharmacokinetic Study

Conclusion

Based on a thorough review of the available scientific literature, the premise of "poor oral bioavailability" for **ReN 1869** is not supported by evidence. The compound is an orally available H1 receptor antagonist. Therefore, a troubleshooting guide for overcoming poor oral bioavailability of **ReN 1869** would be based on a flawed premise. We recommend that

researchers working with this compound proceed with the understanding that it is orally bioavailable. Should you have any further questions or encounter data that contradicts these findings, please do not hesitate to contact our technical support team.

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References

- 1. Safety and pharmacokinetics of ReN1869: a first human dose study in healthy subjects after single-dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. ReN-1869 [(R)-1-(3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-propyl)-3-piperidine carboxylic acid], a novel histamine H1 receptor antagonist, produces potent and selective antinociceptive effects on dorsal horn neurons after inflammation and neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
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